![molecular formula C22H31N5O B5561000 9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)
9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazole compounds are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Scientific Research Applications
Synthesis and Chemical Properties
- 9-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a derivative of the 3,9-diazaspiro[5.5]undecane family. Its construction is achievable via spirocyclization of substituted pyridines, a process involving the in-situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Biological Activity
- Some 3,9-diazaspiro[5.5]undecane derivatives, like the one mentioned, have been explored for their antihypertensive properties in animal models (Clark et al., 1983).
- These compounds have potential applications in treating various disorders including immune system issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
Pharmacological Research
- The compound is related to pyrazole and pyridine derivatives which have been investigated for their antiviral properties, indicating a potential area of research in developing antiviral agents (Attaby et al., 2006).
- Research into CCR8 antagonists, which are chemokine receptor blockers, has included derivatives of 3,9-diazaspiro[5.5]undecane, hinting at potential uses in respiratory diseases treatment (Norman, 2007).
Anticancer and Antidiabetic Research
- Novel series of compounds including diazaspiro[5.5]undecane derivatives have shown significant anticancer and antidiabetic activities, suggesting a promising field of application in medical treatment (Flefel et al., 2019).
Solid-State Chemistry and Material Science
- Diazaspiro[5.5]undecane compounds have been synthesized and their solvatochromic analysis and photophysical studies suggest applications in material science, particularly in developing substances with unique optical properties (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
9-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-3-27-16-20(18(2)24-27)15-25-12-8-22(9-13-25)7-4-21(28)26(17-22)14-19-5-10-23-11-6-19/h5-6,10-11,16H,3-4,7-9,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPPYKSQNMCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.